1-Bromo-2-(cyclopropylmethoxy)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopropylmethoxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₁BrO It is a derivative of cyclooctane, featuring a bromine atom and a cyclopropylmethoxy group attached to the cyclooctane ring
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and cyclopropylmethanol.
Formation of Cyclooctyl Bromide: Cyclooctanol is reacted with hydrobromic acid (HBr) to form cyclooctyl bromide.
Etherification: Cyclooctyl bromide is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to form this compound.
Analyse Chemischer Reaktionen
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of cyclooctane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopropylmethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of brominated and methoxy-substituted cycloalkanes on biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the cyclopropylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can undergo oxidation and reduction reactions. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-(methoxy)cyclooctane: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2-(cyclopropylmethoxy)cyclohexane: This compound has a smaller ring size, which can affect its chemical reactivity and physical properties.
1-Bromo-2-(cyclopropylmethoxy)cyclopentane: The even smaller ring size further influences its reactivity and stability compared to cyclooctane derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and ring size, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H21BrO |
---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
1-bromo-2-(cyclopropylmethoxy)cyclooctane |
InChI |
InChI=1S/C12H21BrO/c13-11-5-3-1-2-4-6-12(11)14-9-10-7-8-10/h10-12H,1-9H2 |
InChI-Schlüssel |
ZXJGBCIXRXMFTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OCC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.